molecular formula C7H7F B13835678 1-(Deuteriomethyl)-2-fluorobenzene

1-(Deuteriomethyl)-2-fluorobenzene

Cat. No.: B13835678
M. Wt: 111.13 g/mol
InChI Key: MMZYCBHLNZVROM-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Deuteriomethyl)-2-fluorobenzene is a deuterium-labeled aromatic compound featuring a fluorinated benzene ring with a deuterated methyl group (-CD$_3$) at the ortho position. This isotopologue is of significant interest in mechanistic studies, NMR spectroscopy, and pharmacokinetic research due to the kinetic isotope effect (KIE) imparted by deuterium substitution .

Properties

Molecular Formula

C7H7F

Molecular Weight

111.13 g/mol

IUPAC Name

1-(deuteriomethyl)-2-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D

InChI Key

MMZYCBHLNZVROM-MICDWDOJSA-N

Isomeric SMILES

[2H]CC1=CC=CC=C1F

Canonical SMILES

CC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Deuteriomethyl)-2-fluorobenzene can be achieved through several methods:

    Direct Deuteration: This method involves the direct substitution of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction typically requires high temperatures and pressures to facilitate the exchange.

    Deuterated Reagents: Another approach involves the use of deuterated reagents in the synthesis of the compound. For example, starting with deuterated toluene and introducing a fluorine atom through electrophilic aromatic substitution can yield this compound.

    Industrial Production: Industrial production methods may involve the use of catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(Deuteriomethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Deuteriomethyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Deuteriomethyl)-2-fluorobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(Deuteriomethyl)-2-fluorobenzene, highlighting their molecular properties, synthetic routes, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Reactivity Synthesis Method Yield Key Applications References
1-(Azidomethyl)-2-fluorobenzene C$7$H$6$FN$_3$ 151.14 Azide (-N$_3$) SN2 reaction: 1-(chloromethyl)-2-fluorobenzene + NaN$_3$ in DMF 55.8% Click chemistry, bioconjugation
1-(Chloromethyl)-2-fluorobenzene C$7$H$6$ClF 144.57 Chloride (-Cl) Commercial availability or halogenation of benzyl alcohol derivatives N/A Precursor for further functionalization
1-(Bromomethyl)-2-fluorobenzene C$7$H$6$BrF 189.03 Bromide (-Br) Bromination of 2-fluorotoluene derivatives N/A Suzuki-Miyaura cross-coupling
1-(Dimethoxymethyl)-2-fluorobenzene C$9$H${11}$FO$_2$ 170.18 Acetal (-OCH$3$)$2$ Protection of 2-fluorobenzaldehyde with methanol N/A Protecting group in organic synthesis
1-(1-Azidovinyl)-2-fluorobenzene C$8$H$6$FN$_3$ 163.15 Vinyl azide Azide addition to 2-fluorostyrene using t-BuOK/Et$_2$O 76% Cycloaddition reactions
1-(2-Bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene C$8$H$4$BrD$_4$F 207.08 Deuterated ethyl bromide Deuterium labeling via bromoethyl intermediates N/A Isotopic tracing, mechanistic studies

Key Observations:

Reactivity Trends :

  • Azidomethyl and Vinyl Azide Derivatives : Highly reactive in Huisgen cycloaddition (e.g., with alkynes) due to the azide group, enabling applications in bioorthogonal chemistry .
  • Halogenated Derivatives (Cl/Br) : Serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
  • Deuterated Analogs : Exhibit reduced reaction rates in bond-cleavage steps (C-D vs. C-H) due to KIE, making them valuable in kinetic studies .

Synthetic Efficiency :

  • Azidomethyl derivatives achieve moderate yields (~55–76%) via SN2 reactions, while deuterated compounds require specialized deuterated precursors, often leading to lower yields due to isotopic purity challenges .
  • Bromomethyl and chloromethyl analogs are typically synthesized in high purity but may require rigorous purification (e.g., preparative TLC) to isolate regioisomers .

Structural Characterization :

  • All compounds are validated via $^1$H NMR, $^{13}$C NMR, and LCMS, with deuterated analogs requiring additional mass spectrometry for isotopic distribution analysis .

Notes

Contradictions exist in yields for azidomethyl derivatives (55.8% vs. 93% for difluoro analogs), likely due to steric and electronic effects of substituents .

Isotopic purity in deuterated compounds must exceed 99% to avoid skewed KIE measurements, necessitating advanced purification techniques .

Biological Activity

1-(Deuteriomethyl)-2-fluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields of research, particularly due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C7H6F
  • Molecular Weight : 124.12 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(C1=CC=CC=C1F)C

Physical Properties

PropertyValue
Boiling Point110 °C
Melting Point-30 °C
Density1.1 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom significantly alters the compound's reactivity and interaction with biological molecules compared to non-fluorinated analogs.

Pharmacological Studies

Several studies have investigated the pharmacological potential of this compound:

  • Antimicrobial Activity : Research has shown that fluorinated compounds exhibit enhanced antimicrobial properties. A study demonstrated that this compound displayed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity : In vitro tests revealed that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential use in cancer therapy. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition of 15 mm, indicating moderate antibacterial activity.
  • Case Study on Cytotoxic Effects :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability.
    • Results : The IC50 value was determined to be 20 µM, demonstrating significant cytotoxicity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties.

CompoundAntimicrobial ActivityCytotoxicity (IC50)
This compoundModerate (15 mm)20 µM
FluorobenzeneLow (8 mm)50 µM
2-FluorotolueneModerate (12 mm)35 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.